

Commercial Availability and Applications of 3-Bromoanisole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoanisole, also known as 1-bromo-3-methoxybenzene, is a versatile aromatic building block widely employed in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzene ring, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the commercial availability of **3-Bromoanisole**, its key chemical properties, and its applications in synthetic chemistry, with a particular focus on its role in drug discovery and development.

Commercial Availability and Suppliers

3-Bromoanisole is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk-scale requirements. Purity levels typically exceed 98%, with higher purities available for more demanding applications.



Supplier	Purity	Available Quantities
Thermo Fisher Scientific	≥98%, 99+%	25 g, 100 g, 500 g
Sigma-Aldrich (Merck)	≥98%	25 g, 100 g, 500 g
TCI Chemicals	>98.0%	25 g, 100 g, 500 g
Chem-Impex	≥99.5% (GC)	25 g, 100 g, 500 g
Alfa Aesar	98+%	25 g, 100 g
VWR	Not Specified	100 g, 500 g
s d fine-chem limited	Min. 98.0% (GC)	100 ml
Spectrum Chemical	Min. 99%	25 g, 100 g

This list is not exhaustive, and numerous other regional and specialized suppliers offer **3-Bromoanisole**. Pricing can vary based on purity, quantity, and supplier. It is advisable to request quotes from multiple vendors for bulk orders.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **3-Bromoanisole** is essential for its safe handling, storage, and application in chemical reactions.



Property	Value	Reference
CAS Number	2398-37-0	[1][2]
Molecular Formula	C ₇ H ₇ BrO	[1][3]
Molecular Weight	187.03 g/mol	[4]
Appearance	Clear, colorless to pale yellow liquid	[3][5]
Boiling Point	210-211 °C (lit.)	[4]
Density	1.477 g/mL at 25 °C (lit.)	[4]
Refractive Index (n20/D)	1.563 (lit.)	[4]
Solubility	Soluble in organic solvents such as ethanol, ether, methanol, benzene, hexane, toluene, and dichloromethane. Practically insoluble in water.	[6]
Flash Point	93 °C	[1]
Storage	Store in a cool, dry, well- ventilated area away from incompatible substances.	[6]

A Certificate of Analysis (CoA) from a supplier will provide lot-specific data on purity and other quality control parameters. A representative CoA from Thermo Fisher Scientific for a 99+% grade product indicates a clear, very slightly yellow liquid with a refractive index of 1.5640 at 20°C, consistent with established specifications.[1]

Experimental Protocols

3-Bromoanisole is a key starting material for various synthetic transformations, most notably Grignard reactions and Suzuki-Miyaura cross-coupling reactions.

Grignard Reaction: Synthesis of Tramadol



A prominent application of **3-Bromoanisole** is in the synthesis of the analgesic drug Tramadol. The key step involves the formation of a Grignard reagent from **3-Bromoanisole**, which then reacts with 2-(dimethylaminomethyl)cyclohexanone.

Methodology:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 eq) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of **3-bromoanisole** (1.0 eq) in anhydrous THF is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is evidenced by the disappearance of the iodine color and gentle refluxing. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[6][7]
- Reaction with the Aminoketone: The Grignard reagent solution is cooled to 0 °C. A solution of 2-(dimethylaminomethyl)cyclohexanone (0.9 eq) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).
- Work-up and Purification: The reaction is quenched by the slow addition of a saturated
 aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.
 The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
 filtered, and concentrated under reduced pressure. The crude product is then purified by
 column chromatography or crystallization to yield Tramadol.[8]

Suzuki-Miyaura Cross-Coupling Reaction

3-Bromoanisole can be readily coupled with various boronic acids to form biaryl compounds, which are common scaffolds in pharmaceuticals and materials science.

Methodology:

• Reaction Setup: To a round-bottom flask are added **3-bromoanisole** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0 eq).

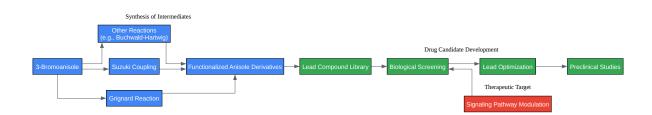


- Solvent and Reaction Conditions: A suitable solvent system, such as a mixture of toluene and water (e.g., 4:1), is added to the flask. The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes. The reaction mixture is then heated to reflux (typically 80-100 °C) and stirred vigorously for several hours until the starting material is consumed (monitored by TLC or GC).
- Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted
 with water and extracted with an organic solvent like ethyl acetate. The combined organic
 layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and
 concentrated in vacuo. The resulting crude product is purified by flash column
 chromatography on silica gel to afford the desired biaryl product.

Applications in Drug Discovery and Development

The reactivity of **3-Bromoanisole** at both the bromine and methoxy positions makes it a valuable precursor for the synthesis of complex molecules with potential biological activity. Beyond its established role in the synthesis of Tramadol, derivatives of **3-Bromoanisole** are explored in various therapeutic areas, including oncology.

The general workflow for utilizing **3-Bromoanisole** in a drug discovery program is outlined below.





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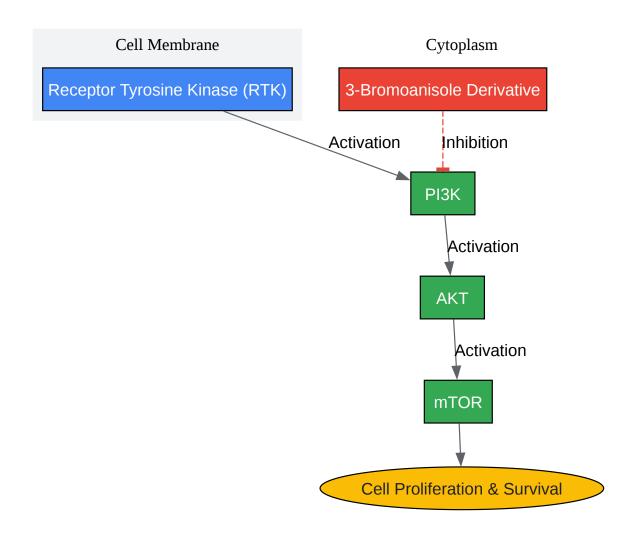
Workflow for **3-Bromoanisole** in Drug Discovery.

Hypothetical Targeting of a Cancer Signaling Pathway

Derivatives of **3-bromoanisole** can be designed to interact with specific molecular targets within cancer cells. For instance, a biaryl compound synthesized via a Suzuki coupling could be further functionalized to inhibit a protein kinase involved in a cancer-promoting signaling pathway, such as the PI3K/AKT pathway.

The following diagram illustrates a hypothetical mechanism where a **3-bromoanisole** derivative could inhibit the PI3K/AKT signaling cascade, a pathway frequently dysregulated in cancer.





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